Cas no 502762-95-0 (3,4-Difluoro-2-hydroxybenzaldehyde)

3,4-Difluoro-2-hydroxybenzaldehyde is a fluorinated aromatic aldehyde with a hydroxyl substituent, offering unique reactivity and structural features for synthetic applications. Its difluoro substitution pattern enhances electron-withdrawing properties, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of both aldehyde and hydroxyl groups allows for versatile functionalization, enabling use in condensation reactions, metal-catalyzed couplings, and heterocycle formation. The fluorine atoms contribute to improved metabolic stability and binding affinity in bioactive compounds. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
3,4-Difluoro-2-hydroxybenzaldehyde structure
502762-95-0 structure
商品名:3,4-Difluoro-2-hydroxybenzaldehyde
CAS番号:502762-95-0
MF:C7H4F2O2
メガワット:158.1023
MDL:MFCD08275283
CID:830098
PubChem ID:45083269

3,4-Difluoro-2-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3,4-Difluoro-2-hydroxybenzaldehyde
    • BENZALDEHYDE,3, 4-DIFLUORO-2-HYDROXY- (9CI)
    • AG-F-68850
    • AK136536
    • CL9040
    • CTK4J2374
    • KB-70101
    • PubChem17441
    • Benzaldehyde, 3,4-difluoro-2-hydroxy- (9CI)
    • BENZALDEHYDE, 3,4-DIFLUORO-2-HYDROXY-
    • ZIDMZOAQFCFSHA-UHFFFAOYSA-N
    • ST24041144
    • EN300-159999
    • MFCD08275283
    • SCHEMBL1042430
    • 502762-95-0
    • 3 pound not4-Difluoro-2-hydroxybenzaldehyde
    • Z1201624524
    • 3,4-Difluoro-2-hydroxy-benzaldehyde
    • DB-347787
    • DTXSID50665406
    • AKOS006345542
    • CS-W021796
    • DS-5536
    • benzaldehyde,3,4-difluoro-2-hydroxy
    • MDL: MFCD08275283
    • インチ: 1S/C7H4F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
    • InChIKey: ZIDMZOAQFCFSHA-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C([H])=C([H])C(C([H])=O)=C1O[H])F

計算された属性

  • せいみつぶんしりょう: 158.01792
  • どういたいしつりょう: 158.01793569g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 192.2±35.0 °C at 760 mmHg
  • フラッシュポイント: 70.1±25.9 °C
  • 屈折率: 1.559
  • PSA: 37.3
  • じょうきあつ: 0.4±0.4 mmHg at 25°C

3,4-Difluoro-2-hydroxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-159999-2.5g
3,4-difluoro-2-hydroxybenzaldehyde
502762-95-0 95%
2.5g
$196.0 2023-05-06
Enamine
EN300-159999-1.0g
3,4-difluoro-2-hydroxybenzaldehyde
502762-95-0 95%
1g
$90.0 2023-05-06
Chemenu
CM253236-10g
3,4-Difluoro-2-hydroxybenzaldehyde
502762-95-0 95%
10g
$606 2022-06-11
Enamine
EN300-159999-0.05g
3,4-difluoro-2-hydroxybenzaldehyde
502762-95-0 95%
0.05g
$21.0 2023-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068413-5g
3,4-Difluoro-2-hydroxybenzaldehyde
502762-95-0 95%
5g
¥1505.00 2024-05-11
eNovation Chemicals LLC
Y0993689-10g
3,4-difluoro-2-hydroxybenzaldehyde
502762-95-0 95%
10g
$880 2024-08-02
TRC
D489433-50mg
3,4-Difluoro-2-hydroxybenzaldehyde
502762-95-0
50mg
$ 50.00 2022-06-02
Fluorochem
046268-5g
3,4-Difluoro-2-hydroxybenzaldehyde
502762-95-0 95%
5g
£339.00 2022-03-01
TRC
D489433-500mg
3,4-Difluoro-2-hydroxybenzaldehyde
502762-95-0
500mg
$ 230.00 2022-06-02
Apollo Scientific
PC201259-250mg
3,4-Difluoro-2-hydroxybenzaldehyde
502762-95-0 95%
250mg
£21.00 2025-02-21

3,4-Difluoro-2-hydroxybenzaldehyde 関連文献

3,4-Difluoro-2-hydroxybenzaldehydeに関する追加情報

Comprehensive Overview of 3,4-Difluoro-2-hydroxybenzaldehyde (CAS No. 502762-95-0): Properties, Applications, and Industry Insights

3,4-Difluoro-2-hydroxybenzaldehyde (CAS No. 502762-95-0) is a fluorinated aromatic aldehyde with a hydroxyl group at the 2-position, making it a versatile intermediate in organic synthesis. This compound belongs to the class of hydroxybenzaldehyde derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and material science. Its unique molecular structure, featuring two fluorine atoms at the 3- and 4-positions, enhances its reactivity and selectivity in cross-coupling reactions, a topic frequently searched by chemists exploring fluorinated building blocks.

The growing demand for fluorinated organic compounds in drug discovery has propelled interest in 3,4-Difluoro-2-hydroxybenzaldehyde. Researchers often inquire about its synthetic routes, with popular searches including "efficient synthesis of difluorinated benzaldehydes" or "applications of hydroxybenzaldehydes in medicinal chemistry." This compound's electron-withdrawing properties due to fluorine substitution make it valuable for designing kinase inhibitors and antimicrobial agents, aligning with trends in targeted drug development.

In material science, 502762-95-0 serves as a precursor for high-performance polymers and liquid crystal materials. Its ability to form stable Schiff bases is exploited in creating corrosion inhibitors, a niche yet emerging application discussed in forums on advanced material engineering. Recent publications highlight its role in synthesizing photoactive compounds for OLEDs, addressing the surge in searches for "fluorinated aldehydes in optoelectronics."

Analytical data for 3,4-Difluoro-2-hydroxybenzaldehyde reveals a melting point range of 98-102°C and characteristic IR absorption at 1680 cm-1 (C=O stretch), details frequently requested in spectroscopic analysis queries. The compound's solubility profile (soluble in ethanol, acetone; sparingly soluble in water) is critical for reaction optimization, a common concern in process chemistry discussions.

Environmental and regulatory aspects of fluorinated compounds are hot topics, with searches like "green synthesis of fluorobenzaldehydes" gaining traction. While 502762-95-0 isn't classified as hazardous under major regulatory frameworks, proper handling guidelines are emphasized in laboratory safety protocols. The compound's stability under inert atmosphere is noted in storage condition FAQs from industrial users.

Market analysts report increasing procurement of 3,4-Difluoro-2-hydroxybenzaldehyde by CROs and CDMOs specializing in fluorine chemistry. Patent landscapes show its use in 37 pharmaceutical patents since 2020, particularly in anticancer drug candidates—a connection highlighted in recent drug discovery webinars. Custom synthesis inquiries often focus on isotope-labeled versions (e.g., 13C) for metabolic studies.

Technical challenges in scaling up difluorinated benzaldehyde production are addressed through continuous flow chemistry, a solution trending in process intensification literature. The compound's crystallization behavior and polymorph control are subjects of ongoing research, responding to industry needs for high-purity intermediates in GMP manufacturing.

Emerging applications include its use as a ligand precursor in transition metal catalysis, with particular relevance to C-H activation methodologies. Computational studies of its electronic effects on reaction pathways are cited in mechanistic chemistry papers, fulfilling academic searches for "fluorine substituent impact on aromatic reactivity."

Quality control protocols for CAS 502762-95-0 typically specify ≥98% purity by HPLC, with strict limits on process impurities like dehalogenated byproducts. These specifications cater to stringent requirements in pharmaceutical grade chemicals, a segment with growing QA/QC documentation demands.

In conclusion, 3,4-Difluoro-2-hydroxybenzaldehyde exemplifies the strategic importance of fluorinated aromatics in modern chemistry. Its dual functionality as both electrophile (aldehyde) and nucleophile (phenol) enables diverse molecular transformations, positioning it as a keystone in structure-activity relationship studies and functional material design—topics dominating contemporary chemical research agendas.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:502762-95-0)3,4-Difluoro-2-hydroxybenzaldehyde
A871619
清らかである:99%/99%
はかる:5g/10g
価格 ($):192.0/327.0